N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
4-cyano-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2S/c1-21(26(24,25)14-4-2-12(8-17)3-5-14)13-9-22(10-13)16-7-6-15-19-18-11-23(15)20-16/h2-7,11,13H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTQBOAIONKVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole-fused pyrazine or pyridazine core have been reported to inhibit the mesenchymal–epithelial transition factor (c-met) protein kinase. They have also shown GABA A allosteric modulating activity.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been reported to inhibit c-met, a protein kinase involved in cell growth, survival, and migration. They may also modulate the activity of GABA A, a neurotransmitter receptor involved in neuronal excitability.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, particularly focusing on its antiproliferative effects and kinase inhibition.
1. Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 356.39 g/mol. The structure features a triazolo-pyridazine moiety linked to an azetidine ring and a benzenesulfonamide group. These structural components suggest multiple potential interactions within biological systems.
2. Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolo-Pyridazine Moiety : This step often requires cyclization reactions involving appropriate precursors.
- Azetidine Ring Formation : This may involve nucleophilic substitutions or cycloaddition reactions.
- Final Coupling with Benzenesulfonamide : The final product is obtained through coupling reactions that link the azetidine and benzenesulfonamide components.
3.1 Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from in vitro assays:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 (Lung Cancer) | 1.06 ± 0.16 |
| MCF-7 (Breast Cancer) | 1.23 ± 0.18 |
| HeLa (Cervical Cancer) | 2.73 ± 0.33 |
These results indicate significant cytotoxicity, comparable to established chemotherapeutics, suggesting that this compound may effectively inhibit cell proliferation in a dose-dependent manner .
The mechanism by which this compound exerts its effects appears to involve:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression. This inhibition can disrupt signaling pathways that promote cell growth and survival.
- Induction of Apoptosis : Preliminary studies suggest that treatment with this compound may lead to increased apoptotic markers in cancer cell lines.
Case Study 1: In Vitro Cytotoxicity Evaluation
A study conducted on A549, MCF-7, and HeLa cell lines demonstrated the compound's cytotoxic effects through MTT assays. The results indicated that the compound significantly reduced cell viability in a concentration-dependent manner .
Case Study 2: Kinase Activity Profiling
In a separate investigation focusing on kinase activity, the compound was tested against various receptor tyrosine kinases (RTKs). It exhibited selective inhibition with IC50 values in the low nanomolar range for certain RTKs while showing moderate activity against others .
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide?
The synthesis involves multi-step reactions, including cyclization of the triazolopyridazine core, azetidine ring formation, and sulfonamide coupling. Critical parameters include temperature control (e.g., 60–100°C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., palladium for cross-coupling). Optimizing stoichiometry and reaction time improves yields (>60%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing intermediates and the final compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, High-Performance Liquid Chromatography (HPLC) assesses purity (>98%), and Mass Spectrometry (MS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities in the azetidine or triazolopyridazine moieties .
Q. How does the presence of the cyano group in the benzenesulfonamide moiety influence physicochemical properties?
The cyano group enhances polarity, improving aqueous solubility (~2.5 mg/mL in PBS) and influencing logP values (predicted ~2.1). It also stabilizes the sulfonamide group against hydrolysis under physiological pH (7.4) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar triazolopyridazine derivatives?
Discrepancies arise from assay variability (e.g., cell line selection, enzyme isoforms). Orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) and structural analogs with controlled substitutions clarify target specificity. Cross-validation with knockout models or siRNA silencing is recommended .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?
Modifications to the azetidine (e.g., cyclopropyl vs. cyclobutyl substituents) and triazolopyridazine (e.g., electron-withdrawing groups at position 3) alter binding affinity. Computational docking (e.g., AutoDock Vina) paired with enzymatic assays (IC₅₀ determination) identifies critical interactions with ATP-binding pockets .
Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?
Biochemical assays (e.g., NADPH depletion for oxidoreductases, fluorescence polarization for DNA-binding proteins) quantify inhibition kinetics. Mutagenesis of suspected binding residues (e.g., catalytic lysine) and co-crystallization with the target enzyme validate interaction sites .
Q. How do stability studies under stress conditions inform formulation development?
Forced degradation studies (acid/base hydrolysis, thermal stress at 40–80°C, photolysis) identify degradation pathways. LC-MS/MS tracks byproduct formation, while Arrhenius modeling predicts shelf-life. Amorphous solid dispersions or liposomal encapsulation mitigate instability .
Q. What in silico models predict the compound’s pharmacokinetic and toxicity profiles?
QSAR models (e.g., SwissADME) estimate absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s) and CYP450 inhibition risks. Toxicity prediction tools (e.g., ProTox-II) flag potential hepatotoxicity or hERG channel blockade, guiding in vitro follow-up (e.g., Ames test, hERG patch-clamp) .
Q. How can data from orthogonal binding assays resolve false positives in high-throughput screening?
Surface Plasmon Resonance (SPR) confirms direct target engagement (KD < 1 µM), while microscale thermophoresis (MST) validates binding in physiological buffers. Counter-screens against related enzymes (e.g., kinase panels) exclude off-target effects .
Q. What methodologies assess the compound’s efficacy in disease-relevant in vivo models?
Pharmacodynamic markers (e.g., phosphorylated target protein levels in tumor xenografts) and pharmacokinetic profiling (plasma t₁/₂ > 4 hrs) are measured. Dose-ranging studies (1–50 mg/kg, oral/IP) establish therapeutic indices, supported by histopathology for toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
